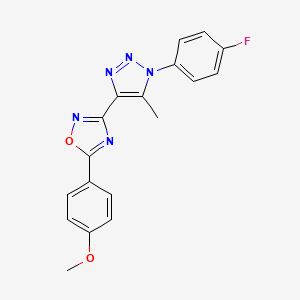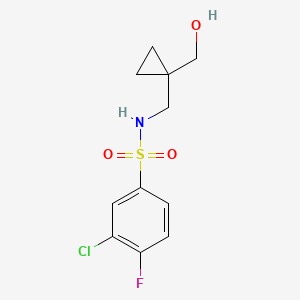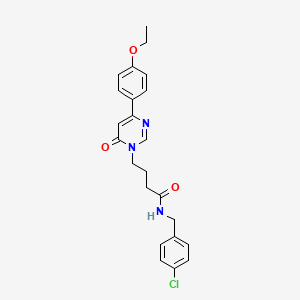
N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide, also known as CB-5083, is a small molecule inhibitor that has shown promising results in cancer treatment. It belongs to the class of compounds known as the ubiquitin-proteasome system (UPS) inhibitors, which target the protein degradation pathway in cells.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide involves the inhibition of the proteasome activity in cells. The proteasome is responsible for the degradation of proteins that are no longer needed or are damaged. By inhibiting the proteasome, N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide leads to the buildup of these proteins, which can induce cell death.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It also inhibits the proliferation of cancer cells and promotes cell cycle arrest. N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide has also been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide is its specificity towards the proteasome, which makes it a promising target for cancer treatment. However, one of the limitations is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide. One potential direction is the development of combination therapies that involve N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide and other cancer treatments. Another direction is the investigation of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide's potential use in other diseases, such as neurodegenerative disorders. Further studies are also needed to determine the long-term effects and safety of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the proteasome activity in cancer cells, leading to the accumulation of misfolded and damaged proteins and ultimately inducing cell death. N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide has also been found to be effective against multiple myeloma, a type of blood cancer.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-20-11-7-18(8-12-20)21-14-23(29)27(16-26-21)13-3-4-22(28)25-15-17-5-9-19(24)10-6-17/h5-12,14,16H,2-4,13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDANTXZUABKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




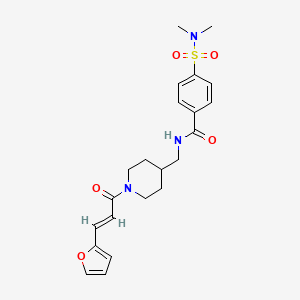
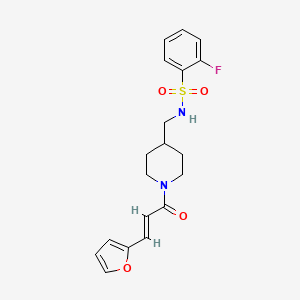
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3404690.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3404691.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3404694.png)
![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3404701.png)
![3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B3404708.png)
![N-(4-methylcyclohexyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B3404712.png)
![N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B3404718.png)
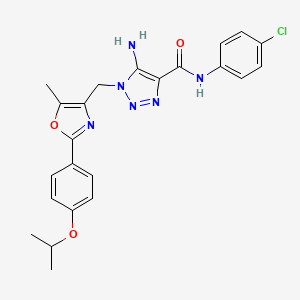
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3404729.png)
